4-Formyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Formyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a formyl group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones, followed by formylation and amidation steps . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as acetyl chloride or benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine followed by nucleophilic substitution with amines.
Major Products
Oxidation: 4-Carboxy-1-methyl-1H-pyrazole-5-carboxamide.
Reduction: 4-Hydroxymethyl-1-methyl-1H-pyrazole-5-carboxamide.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Formyl-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. The formyl and carboxamide groups allow it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Similar structure but with a phenyl group instead of a formyl group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chloro and ethyl group instead of a formyl group.
Uniqueness
4-Formyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both formyl and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-formyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-5(6(7)11)4(3-10)2-8-9/h2-3H,1H3,(H2,7,11) |
InChI Key |
CREUFPMCGOTRFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(=O)N |
Origin of Product |
United States |
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